molecular formula C18H15N3O2S B2518689 Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate CAS No. 1207025-74-8

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

Cat. No.: B2518689
CAS No.: 1207025-74-8
M. Wt: 337.4
InChI Key: LLVCBRZMYKCTDC-UHFFFAOYSA-N
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Description

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is a synthetic organic compound featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a thioether-linked methyl benzoate moiety at the 3-position. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is central to its structure, while the thioether bridge (-S-CH2-) connects it to the benzoate ester.

Properties

IUPAC Name

methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCBRZMYKCTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridazinyl-Pyridinyl Intermediate: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Thioether Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of the thioether linkage.

    Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl and pyridinyl rings can be reduced under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazinyl and pyridinyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to possess cytotoxic effects against various cancer cell lines. A study evaluating the effectiveness of similar compounds found that:

CompoundCell LineIC50 (µM)
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoatePC3 (Prostate Cancer)22.19 ± 2.1
Similar DerivativeSKNMC (Neuroblastoma)5.41 ± 0.35

These results suggest that the compound may act through mechanisms such as inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thioether compounds have been evaluated for their efficacy against various bacterial strains. Preliminary studies have shown:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Similar CompoundS. aureus10 µg/mL

These findings indicate that modifications in the thioether linkage can enhance antimicrobial properties, potentially leading to new antibiotic agents .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
  • Introduction of the Pyridin-4-yl Group : The pyridinyl moiety is often introduced via coupling reactions, such as Suzuki or Heck coupling.
  • Attachment of the Thioether Linkage : The thioether group can be synthesized through nucleophilic substitution reactions using thiol derivatives.

Case Studies and Research Findings

  • Anticancer Activity Study : A comprehensive study evaluated the cytotoxicity of this compound against multiple cancer cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy Research : Research conducted on related compounds indicated significant antibacterial activity against common pathogens, suggesting that this compound could be further explored as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The thioether linkage and heterocyclic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Reported Activity/Use
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate Pyridazine-thio-benzoate Pyridin-4-yl, thioether bridge Methyl ester, thioether Hypothesized bioactivity (based on analogs)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-amino-benzoate Pyridazin-3-yl, phenethylamino linker Ethyl ester, amino group Receptor ligand (e.g., kinase inhibition)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazolyl-thio-benzoate 3-Methylisoxazol-5-yl, phenethylthio Ethyl ester, thioether Enzyme inhibition (e.g., cytochrome P450)
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone-thio Methylthio benzyl Ketone, thioether Anti-inflammatory activity
Pyridaben Pyridazinone-thio tert-Butyl, methylthio, chlorophenyl Thioether, chlorophenyl Acaricide, insecticide

Key Insights from Comparative Analysis

Ester Group Variations: The target compound’s methyl ester group differs from the ethyl esters in I-6230 and I-6373 . In contrast, pyridaben (a pesticide) lacks an ester group but incorporates a tert-butyl substituent, which increases hydrophobicity for membrane penetration in arthropods .

However, the pyridin-4-yl substituent on the pyridazine ring distinguishes it from I-6230 (pyridazin-3-yl) and I-6373 (isoxazolyl), which may alter electronic effects (e.g., π-stacking interactions) . Compounds with amino linkers (e.g., I-6230) often exhibit hydrogen-bonding capacity, whereas thioethers prioritize steric and electronic influences .

Synthetic Feasibility: The synthesis of thioether-linked pyridazines (e.g., compound 5a in ) involves refluxing with K2CO3 and alkylating agents, yielding 46% for 5a .

Biological Activity Trends: Pyridazinone derivatives (e.g., 5a) show anti-inflammatory activity, while isoxazolyl-thio compounds (e.g., I-6373) target enzymes like cytochrome P450 . The target’s hybrid structure suggests dual functionality but requires empirical validation.

Biological Activity

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate, with CAS Number 1207025-74-8, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 337.4 g/mol
Structure: The compound features a benzoate moiety linked to a pyridazine derivative through a thioether bond, which contributes to its bioactivity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains and fungi. For instance, derivatives of similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating effective antimicrobial properties .
  • Anticancer Properties
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro tests have revealed that it can induce apoptosis in certain cancer cell lines, although specific IC50 values for this compound are still under investigation .
  • Anti-inflammatory Effects
    • Compounds with similar thioether linkages have been associated with anti-inflammatory activities. Research indicates that they can inhibit pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases .
  • Antiviral Activity
    • Some analogs of this compound have been evaluated for antiviral efficacy, particularly against respiratory viruses. Studies have shown that modifications in the structure can enhance antiviral potency, suggesting a need for further exploration of this compound in this context .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
AntiviralPotential activity against viruses

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial effects of several thiazine derivatives, including those structurally related to this compound). Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria with MIC values ranging from 1 to 10 µg/mL .
  • Cancer Cell Line Testing : In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate potency against these cells. Further structural optimization may enhance its efficacy .
  • Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential in treating inflammatory disorders .

Research Findings and Future Directions

Current research on this compound is still evolving. The compound's unique structure presents opportunities for further modification and optimization to enhance its biological activity and selectivity.

Future studies should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its bioactivity.
  • In Vivo Efficacy : Conducting comprehensive animal studies to assess therapeutic potential.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological outcomes.

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